molecular formula C26H19N5O4 B4982159 N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4982159
M. Wt: 465.5 g/mol
InChI Key: PFVBHCSXLCWMHJ-UHFFFAOYSA-N
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Description

N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as MNPDPP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolopyrimidine derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been found to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to exhibit anti-microbial activity against various types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to exhibit potent biological activities, making it a promising candidate for further research. However, this compound also has some limitations. It is a relatively new compound and its biological activities are not fully understood. In addition, more research is needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for research on N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One area of research could be to investigate its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of research could be to investigate its mechanism of action and identify the enzymes or signaling pathways that it targets. Additionally, more research is needed to determine its toxicity and potential side effects, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized by the reaction of 3-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate to form 3-methoxy-5-nitrochalcone. This intermediate is then reacted with hydrazine hydrate and phenylhydrazine to form the corresponding pyrazolone derivative. The final step involves the reaction of the pyrazolone derivative with diphenylacetonitrile in the presence of potassium carbonate to form this compound.

Properties

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O4/c1-35-21-13-19(12-20(14-21)31(33)34)27-26(32)23-16-25-28-22(17-8-4-2-5-9-17)15-24(30(25)29-23)18-10-6-3-7-11-18/h2-16H,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVBHCSXLCWMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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